
Ursodeoxycholic acid-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ursodeoxycholic acid-d4 is a deuterated form of ursodeoxycholic acid, a secondary bile acid. Ursodeoxycholic acid is naturally produced in the liver and is involved in the metabolism of cholesterol. The deuterated form, this compound, is used as an internal standard in various analytical methods, particularly in mass spectrometry, due to its stability and distinguishable mass difference from the non-deuterated form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ursodeoxycholic acid-d4 can be synthesized through the deuteration of ursodeoxycholic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under specific conditions. One common method involves the use of deuterated water (D2O) in the presence of a catalyst to facilitate the exchange reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis. The process starts with the extraction of ursodeoxycholic acid from natural sources, followed by its deuteration. The reaction conditions are optimized to ensure high yield and purity of the deuterated product. The final product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Ursodeoxycholic acid-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxo derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form esters or ethers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification reactions
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Dihydro derivatives.
Substitution: Ester and ether derivatives
Applications De Recherche Scientifique
Ursodeoxycholic acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of bile acids and related compounds.
Biology: Helps in studying the metabolism and transport of bile acids in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ursodeoxycholic acid.
Industry: Employed in the development of new formulations and drug delivery systems to enhance the bioavailability of ursodeoxycholic acid
Mécanisme D'action
Ursodeoxycholic acid-d4, like its non-deuterated counterpart, exerts its effects by interacting with bile acid receptors and transporters. It reduces the cholesterol content in bile by inhibiting the absorption of cholesterol in the intestine and promoting its excretion. This helps in dissolving cholesterol-rich gallstones and improving liver function in cholestatic liver diseases. The molecular targets include bile salt export pump (BSEP) and sodium/taurocholate cotransporting polypeptide (NTCP) .
Comparaison Avec Des Composés Similaires
Chenodeoxycholic acid: Another bile acid with similar properties but different hydroxylation pattern.
Lithocholic acid: A secondary bile acid with a different metabolic pathway.
Cholic acid: A primary bile acid with a different hydroxylation pattern.
Uniqueness: Ursodeoxycholic acid-d4 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical methods. Its stability and distinguishable mass difference from non-deuterated compounds enhance the accuracy and precision of quantitative analyses .
Propriétés
Formule moléculaire |
C24H40O4 |
|---|---|
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
(4R)-4-[(3R,5S,7S,8R,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18?,19?,20+,22+,23+,24-/m1/s1/i8D2,12D2 |
Clé InChI |
RUDATBOHQWOJDD-UQDNBFFBSA-N |
SMILES isomérique |
[2H]C1(C[C@]2([C@H](C[C@@H]([C@@H]3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


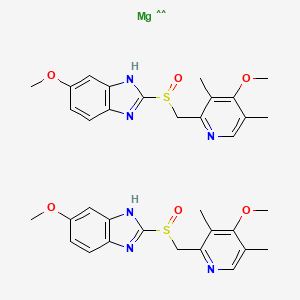
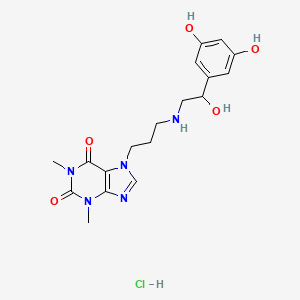
![3-Methyl-1-[2-pyridin-2-yl-6-[(2,3,4-trifluorophenoxy)methyl]pyrimidin-4-yl]azetidine-3-carbonitrile](/img/structure/B10775834.png)
![sodium;2-[[(4R)-4-[(3R,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B10775853.png)

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775873.png)
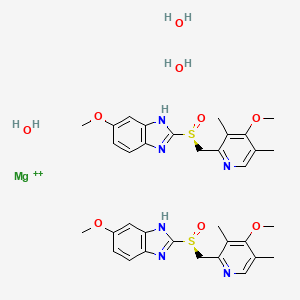
![2-(3,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B10775885.png)
![9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol](/img/structure/B10775893.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775896.png)
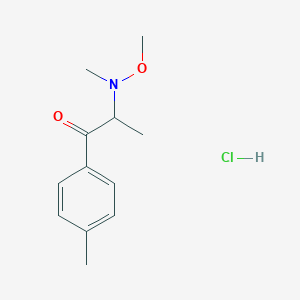
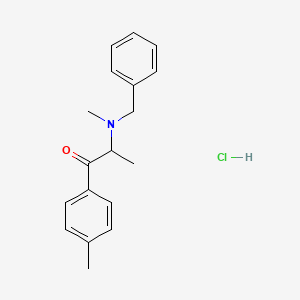
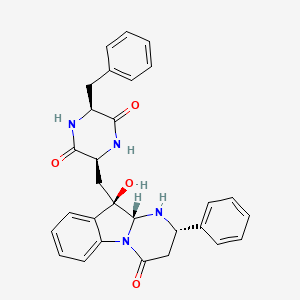
![(1R,9S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775925.png)
